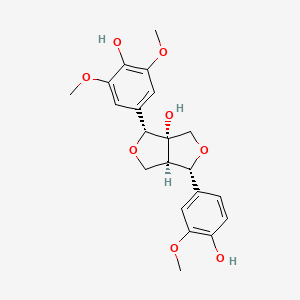
Fraxiresinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fraxiresinol is a naturally occurring lignan, a type of polyphenolic compound, found in various plants. It is known for its potential health benefits and bioactive properties. This compound is often studied for its antioxidant, anti-inflammatory, and anticancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fraxiresinol can be synthesized through several chemical routes. One common method involves the use of column chromatographic techniques to isolate and purify the compound from plant sources such as Ilex pubescens . The structures are identified by physicochemical properties and spectral data .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources. The process includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Fraxiresinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives.
Aplicaciones Científicas De Investigación
Fraxiresinol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lignan biosynthesis and metabolism.
Biology: Investigated for its role in plant defense mechanisms and its impact on plant growth and development.
Industry: Used as an additive in pharmaceuticals and cosmetics due to its bioactive properties.
Mecanismo De Acción
Fraxiresinol exerts its effects through various molecular targets and pathways. It is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The compound can modulate the activity of key enzymes such as α-glucosidase and α-amylase, which are involved in glucose metabolism . Additionally, this compound can influence signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Comparación Con Compuestos Similares
Fraxiresinol is unique among lignans due to its specific structural features and bioactive properties. Similar compounds include:
Sesamin: Another lignan with antioxidant and anti-inflammatory properties.
Matairesinol: Known for its potential anticancer effects.
Secoisolariciresinol: Studied for its cardiovascular benefits.
This compound stands out due to its higher potency in certain bioactivities and its presence in specific plant sources.
Propiedades
Fórmula molecular |
C21H24O8 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
(3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C21H24O8/c1-25-15-6-11(4-5-14(15)22)19-13-9-28-20(21(13,24)10-29-19)12-7-16(26-2)18(23)17(8-12)27-3/h4-8,13,19-20,22-24H,9-10H2,1-3H3/t13-,19-,20-,21-/m1/s1 |
Clave InChI |
IIWORNRJBHZPOA-PJBPFLDMSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@]3(CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


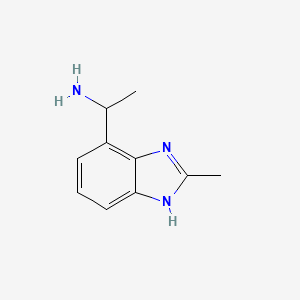
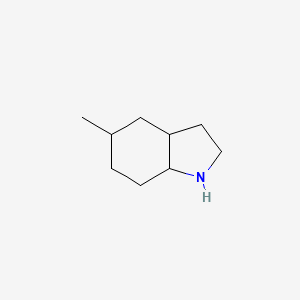
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13069278.png)
![5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13069283.png)
![(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13069297.png)
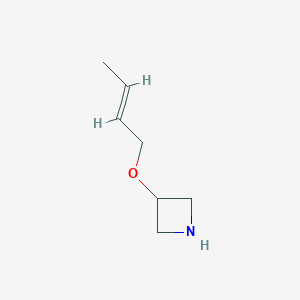
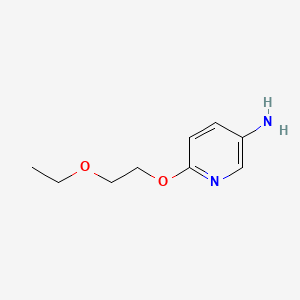
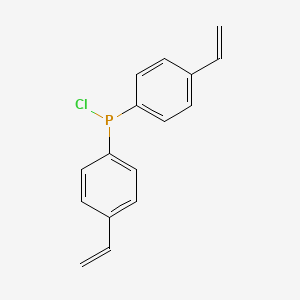
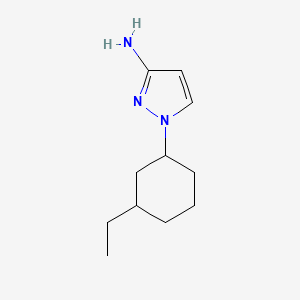
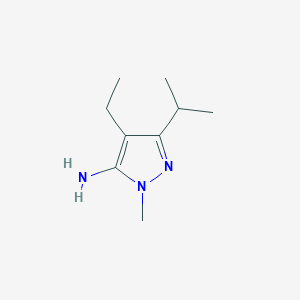
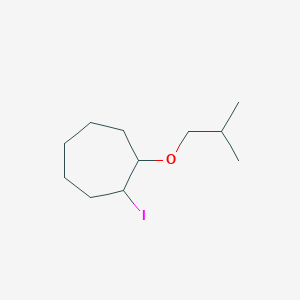
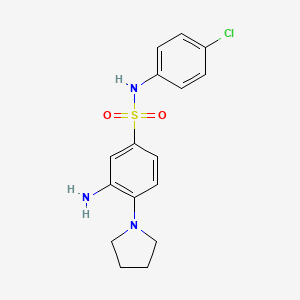
![Spiro[3.5]non-5-en-7-one](/img/structure/B13069343.png)

